![molecular formula C8H15ClN4O B1379704 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride CAS No. 1402709-99-2](/img/structure/B1379704.png)

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride

Overview

Description

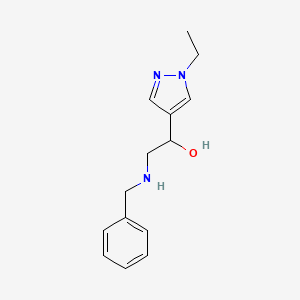

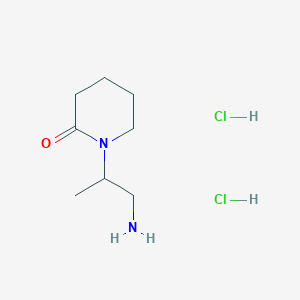

“1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves the use of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Molecular Structure Analysis

The molecular structure of “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride” can be analyzed using various spectroscopic techniques. For instance, the structure of a similar compound was confirmed by mass spectrometry, which gave a molecular ion peak consistent with the molecular formula .

Chemical Reactions Analysis

The chemical reactions involving “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride” can be analyzed using various techniques. For instance, N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were synthesized and fully characterized by multinuclear NMR spectroscopy, IR, and elemental analysis .

Physical And Chemical Properties Analysis

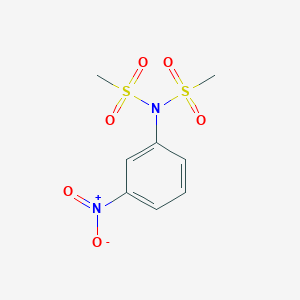

The physical and chemical properties of “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride” can be analyzed using various techniques. For instance, the FT-IR spectrum of a similar compound contained a broad band attributed to the sulfonyl antisymmetric stretching vibration of the corresponding sulfonamide derivative .

Scientific Research Applications

Pharmaceutical Industry

1,2,4-Oxadiazoles are known for their pharmacological properties and are used in drug discovery. They serve as bioisosteres for amides but offer better hydrolytic and metabolic stability . This suggests that “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride” could potentially be explored for its pharmacological applications.

Antimicrobial Activities

Some oxadiazole derivatives have shown good antimicrobial activities . This implies that our compound of interest may also be researched for its efficacy against various microorganisms.

Antifungal Activity

Oxadiazole derivatives have been evaluated for their antifungal activities against different fungal strains . Therefore, “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride” might be studied for similar antifungal properties.

Cancer Research

There is research into oxadiazole derivatives for anticancer properties . The compound could be synthesized into various derivatives to evaluate its anticancer potential.

Molecular Docking Studies

Oxadiazoles have been used in molecular docking studies to understand their mode of action against certain enzymes or proteins . This suggests a potential application in computational drug design.

Synthetic Chemistry

The compound could be used in synthetic chemistry as a building block for creating more complex molecules .

Scintillating Materials

Oxadiazoles have applications in the development of scintillating materials used in radiation detection .

Dyestuff Industry

They are also utilized in the dyestuff industry for creating dyes and pigments .

Future Directions

The future directions for “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride” could involve further exploration of its potential biological activities. For instance, 1,2,4-oxadiazole derivatives have shown potential as antibacterial agents , suggesting that this compound could also have potential applications in this area.

Mechanism of Action

- Indole Derivatives : The compound contains an indole nucleus, which is a common structural motif found in various bioactive molecules . Indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties.

- Antiviral Activity : Some indole derivatives have demonstrated antiviral activity. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents against influenza A . Further research is needed to determine if our compound shares similar properties.

- Electrophilic Substitution : Indole derivatives readily undergo electrophilic substitution due to their π-electron delocalization . This property suggests that our compound may interact with nucleophilic sites in target proteins.

- Hydrogen Bonding : The presence of the oxadiazole ring (1,2,4-oxadiazol-3-yl) suggests potential hydrogen bonding interactions with biological macromolecules .

Target of Action

Mode of Action

Action Environment

properties

IUPAC Name |

5-methyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.ClH/c1-7-10-8(11-13-7)6-12-4-2-9-3-5-12;/h9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUYVSZGYZIADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CN2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride](/img/structure/B1379624.png)

![6-[2-(Dimethylamino)acetamido]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379631.png)

![1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride](/img/structure/B1379632.png)

![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride](/img/structure/B1379639.png)

![[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1379640.png)